2-(1-Adamantyl)-4-methylphenol chemical properties
2-(1-Adamantyl)-4-methylphenol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(1-Adamantyl)-4-methylphenol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(1-Adamantyl)-4-methylphenol (AdMP). AdMP is a sterically hindered phenol derivative that serves as a crucial building block in organic synthesis and a valuable intermediate in the development of pharmaceuticals. The incorporation of the bulky, lipophilic adamantyl cage imparts unique physicochemical characteristics to the molecule, influencing its reactivity, stability, and biological activity. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, safety protocols, and an exploration of the broader significance of the adamantyl moiety in medicinal chemistry.
Introduction: The Significance of Steric Hindrance and Lipophilicity
2-(1-Adamantyl)-4-methylphenol is a derivative of p-cresol where a three-dimensional adamantyl group is attached to the phenol ring at the ortho position relative to the hydroxyl group.[1][2] This substitution creates significant steric hindrance around the phenolic hydroxyl group, which profoundly influences its reactivity. The adamantane moiety itself is a rigid, diamondoid hydrocarbon cage known for its high lipophilicity and metabolic stability.[3][4]
In the field of drug discovery, the adamantyl group is often considered a "lipophilic bullet" capable of enhancing a molecule's pharmacokinetic profile.[3][4] Its steric bulk can protect adjacent functional groups from enzymatic degradation, thereby increasing a drug's half-life, while its hydrophobicity can improve membrane permeability and target engagement.[3] Consequently, AdMP is not merely a chemical reagent but a strategic precursor for synthesizing complex molecules with tailored pharmacological properties.[1][5]
Core Physicochemical and Computed Properties
The fundamental properties of 2-(1-Adamantyl)-4-methylphenol are summarized below. These values are critical for experimental design, purification, and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₂O | [1][2][5][6][7] |
| Molecular Weight | 242.36 g/mol | [1][2][5][6][7] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 128-130 °C (lit.) | [1][2][7] |
| Boiling Point | 359.9 ± 21.0 °C at 760 mmHg | [7] |
| Density | 1.1 ± 0.1 g/cm³ | [7] |
| Solubility | Sparingly soluble in water (7.8E-3 g/L at 25°C) | [1] |
| XLogP3-AA | 5.3 | [6] |
| Topological Polar Surface Area | 20.2 Ų | [6] |
| CAS Number | 41031-50-9 | [1][2][5][6][7] |
Synthesis and Mechanism
The primary route for synthesizing 2-(1-Adamantyl)-4-methylphenol is through the Friedel-Crafts alkylation of p-cresol with an adamantylating agent. The adamantyl cation, generated in situ, acts as the electrophile in an electrophilic aromatic substitution reaction.
Synthetic Pathway: Adamantylation of p-Cresol
The most common and efficient method involves the direct adamantylation of p-cresol using 1-adamantanol.[1][2] This reaction is typically catalyzed by a strong acid. Modern approaches favor solid acid catalysts, such as ion-exchange resins, to promote a cleaner, more environmentally friendly process by minimizing corrosive waste and allowing for catalyst recycling.[7][8][9] Alternative adamantyl sources include 1-bromoadamantane and 1-chloroadamantane.[7]
The reaction proceeds via the formation of a stable tertiary carbocation from 1-adamantanol under acidic conditions. This adamantyl cation then attacks the electron-rich phenol ring, with a strong preference for the sterically accessible ortho position to the activating hydroxyl group.
Caption: General synthesis scheme for 2-(1-Adamantyl)-4-methylphenol.
Experimental Protocol: Ion-Exchange Resin Catalyzed Synthesis
This protocol is adapted from methodologies developed for clean synthesis of adamantylphenols.[7][9]
Materials:
-
p-Cresol (1.0 eq)
-
1-Adamantanol (1.0-1.2 eq)
-
Strongly acidic ion-exchange resin (e.g., Amberlyst-15)
-
Glacial acetic acid (solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate and Hexane (for chromatography/recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol, 1-adamantanol, and the acidic ion-exchange resin in glacial acetic acid.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the ion-exchange resin catalyst. The catalyst can be washed with acetic acid, dried, and reused.
-
Solvent Removal: Remove the acetic acid from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-(1-Adamantyl)-4-methylphenol as a white solid.
Spectroscopic Characterization
Structural confirmation of AdMP is typically achieved through NMR and IR spectroscopy.[1][2]
| Technique | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | Phenolic OH | ~4.7 ppm (s, 1H)[9] |
| Aromatic CH | 6.5 - 7.1 ppm (m, 3H)[9] | |
| Methyl (CH₃) | ~2.3 ppm (s, 3H)[9] | |
| Adamantyl CH₂, CH | 1.7 - 2.2 ppm (m, 15H)[9] | |
| ¹³C NMR | Aromatic C-O | ~150-155 ppm |
| Aromatic C-Ad | ~135-140 ppm | |
| Aromatic CH | ~115-130 ppm | |
| Adamantyl C (quaternary) | ~35-40 ppm | |
| Adamantyl CH, CH₂ | ~28-45 ppm | |
| Methyl C | ~20 ppm | |
| FT-IR | O-H stretch (phenolic) | 3200-3600 cm⁻¹ (broad) |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | ~2800-3000 cm⁻¹ | |
| C=C stretch (aromatic) | ~1500-1600 cm⁻¹ |
Note: NMR shifts are approximate and can vary based on solvent and concentration. The adamantyl group's protons typically appear as a complex set of broad singlets or multiplets in the aliphatic region of the ¹H NMR spectrum.[9][10]
Chemical Reactivity and Synthetic Applications
2-(1-Adamantyl)-4-methylphenol is a versatile intermediate for further chemical transformations.[1] Its sterically hindered hydroxyl group exhibits reduced reactivity in certain reactions (e.g., etherification) but can be readily derivatized under appropriate conditions.
Key Applications:
-
Synthesis of Thiophenols: It serves as a starting material for producing 2-(1-adamantyl)-4-methylthiophenol, a compound with potential applications in materials science and medicinal chemistry.[1][2]
-
Ortho-Functionalization: It can undergo reactions like the Duff formylation with urotropin to yield 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde, a functionalized aromatic aldehyde.[1][2]
-
Catalyst Development: The molecule has been used to synthesize adamantyl-substituted chromium(III) complexes, which function as catalysts in enantioselective hetero-Diels-Alder reactions, highlighting its utility in asymmetric synthesis.[1][2][11]
-
Pharmaceutical Intermediate: While its direct bromo-analogue is a key intermediate for the acne medication Adapalene, AdMP serves as a valuable structural analogue for creating libraries of related compounds in drug discovery programs.[7][9]
Caption: Key synthetic applications of 2-(1-Adamantyl)-4-methylphenol.
Safety and Handling
2-(1-Adamantyl)-4-methylphenol is classified as an irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory.
| Hazard Category | GHS Classification | Precautionary Statements (Selected) |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][6][12] |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][12] |
| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6][12] |
Storage: Store in a tightly closed container in a dry, well-ventilated place.[5][13] Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a NIOSH-approved dust mask (e.g., N95) are recommended.[2]
Conclusion
2-(1-Adamantyl)-4-methylphenol is a chemical of significant interest due to the unique properties imparted by its adamantyl substituent. Its well-defined synthesis, characterized reactivity, and role as a precursor to complex molecules make it a valuable tool for chemists in both academic and industrial settings. The steric and lipophilic contributions of the adamantyl cage are particularly relevant in the field of drug design, where this compound serves as an important scaffold for developing new therapeutic agents with enhanced stability and optimized pharmacokinetic profiles. As synthetic methodologies continue to advance, the utility of AdMP and its derivatives is poised to expand further.
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Wang, N., et al. (2012). Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene. Beilstein Journal of Organic Chemistry. [Link]
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Adamantane-based drugs and their scaffolds. ResearchGate. [Link]
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central, National Institutes of Health. [Link]
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